An In-depth Technical Guide to the Synthesis and Characterization of 4,4-Diethoxythian-3-amine
An In-depth Technical Guide to the Synthesis and Characterization of 4,4-Diethoxythian-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway and detailed characterization of the novel compound, 4,4-Diethoxythian-3-amine. Due to the absence of this compound in existing chemical literature, this document provides a comprehensive, theoretical framework for its preparation and analysis. The proposed synthesis is a multi-step process commencing with the commercially available precursor, thian-4-one. Characterization is described using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.
Introduction
The thiane ring system is a key structural motif in a variety of biologically active molecules and pharmaceuticals. The introduction of diverse functional groups onto this scaffold can lead to the development of novel compounds with unique pharmacological profiles. This guide focuses on the synthesis and characterization of a previously undocumented derivative, 4,4-Diethoxythian-3-amine. The presence of a primary amine at the 3-position and a geminal diethoxy group at the 4-position suggests potential for this compound to serve as a versatile building block in medicinal chemistry.
Proposed Synthesis
A plausible multi-step synthetic route for 4,4-Diethoxythian-3-amine is proposed, starting from thian-4-one. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for 4,4-Diethoxythian-3-amine.
Experimental Protocols
Step 1: Synthesis of 4-hydroxythiane-4-carbonitrile (Cyanohydrin Formation)
To a stirred solution of thian-4-one (1 equivalent) in a suitable solvent such as ethanol or water, sodium cyanide (1.1 equivalents) is added. The mixture is cooled to 0-5 °C, and a solution of a weak acid, such as acetic acid or sodium bisulfite, is added dropwise while maintaining the temperature. The reaction is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC). The product, 4-hydroxythiane-4-carbonitrile, is then extracted with an organic solvent and purified.[1][2]
Step 2: Synthesis of 3-Amino-4-hydroxythiane (Reduction of Cyanohydrin)
The cyanohydrin from the previous step is dissolved in a suitable solvent like diethyl ether or tetrahydrofuran (THF). A reducing agent, such as lithium aluminum hydride (LiAlH4) (2-3 equivalents), is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or gently refluxed until the reduction of the nitrile group is complete (monitored by IR spectroscopy for the disappearance of the C≡N stretch). The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting β-amino alcohol is extracted and purified.[1][3][4]
Step 3: Protection of the Amino Group
The 3-amino-4-hydroxythiane is dissolved in a solvent like dichloromethane (DCM). A suitable protecting group, for example, di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents), are added. The reaction is stirred at room temperature until the amine is fully protected. The protected amino alcohol is then isolated and purified.
Step 4: Oxidation to the Protected α-Amino Ketone
The protected 3-amino-4-hydroxythiane is dissolved in DCM and treated with an oxidizing agent like Dess-Martin periodinane (DMP) or subjected to Swern oxidation. The reaction is carried out at low temperatures and monitored by TLC. Upon completion, the reaction is quenched, and the protected 3-aminothian-4-one is isolated and purified.
Step 5: Ketalization to form Protected 4,4-Diethoxythian-3-amine
The protected 3-aminothian-4-one is dissolved in absolute ethanol. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, is added. The mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction. Once the ketalization is complete, the reaction is neutralized, and the protected 4,4-diethoxythian-3-amine is purified.
Step 6: Deprotection to Yield 4,4-Diethoxythian-3-amine
The Boc-protected amine is dissolved in a solvent like DCM or dioxane. A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added. The reaction is stirred at room temperature until the deprotection is complete. The final product, 4,4-Diethoxythian-3-amine, is then isolated as its corresponding salt and can be neutralized to obtain the free amine.
Characterization
The structure of the synthesized 4,4-Diethoxythian-3-amine would be confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for 4,4-Diethoxythian-3-amine are summarized below.
Table 1: Predicted ¹H NMR Data for 4,4-Diethoxythian-3-amine
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -NH₂ | 1.5 - 3.0 | Broad singlet | - |
| H-2 (axial) | 2.8 - 3.2 | Multiplet | |
| H-2 (equatorial) | 2.5 - 2.9 | Multiplet | |
| H-3 | 3.0 - 3.4 | Multiplet | |
| H-5 (axial) | 2.7 - 3.1 | Multiplet | |
| H-5 (equatorial) | 2.4 - 2.8 | Multiplet | |
| H-6 (axial) | 2.9 - 3.3 | Multiplet | |
| H-6 (equatorial) | 2.6 - 3.0 | Multiplet | |
| -OCH₂CH₃ | 3.4 - 3.7 | Quartet | ~7.0 |
| -OCH₂CH₃ | 1.1 - 1.3 | Triplet | ~7.0 |
Table 2: Predicted ¹³C NMR Data for 4,4-Diethoxythian-3-amine
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 35 - 45 |
| C-3 | 50 - 60 |
| C-4 | 95 - 105 |
| C-5 | 30 - 40 |
| C-6 | 25 - 35 |
| -OCH₂CH₃ | 58 - 65 |
| -OCH₂CH₃ | 15 - 20 |
Note: The exact chemical shifts can be influenced by the solvent and stereochemistry of the molecule.[5][6][7][8][9][10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for 4,4-Diethoxythian-3-amine are predicted in the table below.
Table 3: Predicted IR Absorption Frequencies for 4,4-Diethoxythian-3-amine
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| N-H Bend (primary amine) | 1590 - 1650 | Medium |
| C-O Stretch (ketal) | 1050 - 1150 | Strong |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Weak to Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4,4-Diethoxythian-3-amine (C₉H₁₉NO₂S), the expected molecular weight is approximately 221.12 g/mol .
Table 4: Predicted Mass Spectrometry Data for 4,4-Diethoxythian-3-amine
| m/z | Interpretation |
| 221 | Molecular ion [M]⁺ |
| 206 | [M - CH₃]⁺ |
| 192 | [M - C₂H₅]⁺ |
| 176 | [M - OC₂H₅]⁺ |
| 148 | [M - C₂H₅O - C₂H₄]⁺ |
| 118 | Thiane ring fragmentation |
The fragmentation pattern of cyclic amines is often characterized by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom.[16][17][18][19][20]
Logical Relationships in Characterization
The relationship between the different characterization techniques provides a comprehensive confirmation of the target molecule's structure.
Caption: Interrelation of analytical techniques for structural elucidation.
Conclusion
This technical guide provides a robust theoretical framework for the synthesis and characterization of the novel compound 4,4-Diethoxythian-3-amine. The proposed multi-step synthesis, based on established organic chemistry principles, offers a clear pathway for its preparation. The detailed predicted analytical data will be invaluable for researchers in confirming the successful synthesis and purity of the target molecule. The availability of 4,4-Diethoxythian-3-amine could open new avenues for the development of novel therapeutics and other functional materials.
References
- 1. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview [jove.com]
- 2. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiane | C5H10S | CID 15367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. epfl.ch [epfl.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 14. wikieducator.org [wikieducator.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Video: Mass Spectrometry of Amines [jove.com]
- 17. Differentiation of cyclic tertiary amine cathinone derivatives by product ion electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. people.whitman.edu [people.whitman.edu]
- 20. future4200.com [future4200.com]
